molecular formula C17H15ClN4O2 B10901135 1-[(2-chlorophenoxy)methyl]-N-(4-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide

1-[(2-chlorophenoxy)methyl]-N-(4-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B10901135
M. Wt: 342.8 g/mol
InChI Key: JSOWZMJXWZFZEW-UHFFFAOYSA-N
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Description

1-[(2-CHLOROPHENOXY)METHYL]-N~3~-(4-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-CHLOROPHENOXY)METHYL]-N~3~-(4-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.

    Introduction of the carboxamide group: This step involves the reaction of the pyrazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester.

    Attachment of the 2-chlorophenoxy methyl group: This can be done through a nucleophilic substitution reaction, where the pyrazole carboxamide reacts with 2-chlorophenoxy methyl chloride.

    Introduction of the 4-methyl-2-pyridyl group: This step involves the reaction of the intermediate compound with 4-methyl-2-pyridylamine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(2-CHLOROPHENOXY)METHYL]-N~3~-(4-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogens.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-[(2-CHLOROPHENOXY)METHYL]-N~3~-(4-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Agriculture: The compound is explored for its use as a fungicide or herbicide.

    Materials Science: It is investigated for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(2-CHLOROPHENOXY)METHYL]-N~3~-(4-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-BROMOPHENOXY)METHYL]-N~3~-(4-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE
  • 1-[(2-FLUOROPHENOXY)METHYL]-N~3~-(4-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE
  • 1-[(2-METHOXYPHENOXY)METHYL]-N~3~-(4-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE

Uniqueness

1-[(2-CHLOROPHENOXY)METHYL]-N~3~-(4-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to the presence of the 2-chlorophenoxy methyl group, which can impart specific chemical and biological properties. This uniqueness can influence its reactivity, stability, and interaction with biological targets, making it a compound of interest for various applications.

Properties

Molecular Formula

C17H15ClN4O2

Molecular Weight

342.8 g/mol

IUPAC Name

1-[(2-chlorophenoxy)methyl]-N-(4-methylpyridin-2-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C17H15ClN4O2/c1-12-6-8-19-16(10-12)20-17(23)14-7-9-22(21-14)11-24-15-5-3-2-4-13(15)18/h2-10H,11H2,1H3,(H,19,20,23)

InChI Key

JSOWZMJXWZFZEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=NN(C=C2)COC3=CC=CC=C3Cl

Origin of Product

United States

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